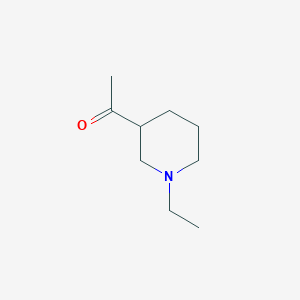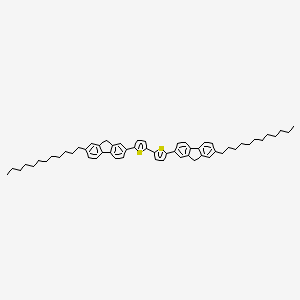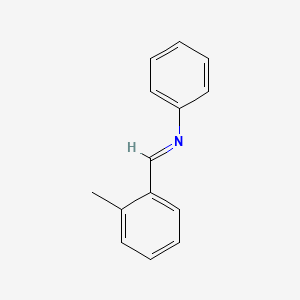
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, iodine, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by iodination and chlorination under controlled conditions. For example, the bromination step might involve the use of sodium bromate and sodium bromide in a solvent like methylene dichloride, with sulfuric acid as a catalyst . The iodination and chlorination steps would follow similar protocols, ensuring the correct positioning of the halogen atoms on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine, iodine, and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different halogen atoms, while oxidation and reduction reactions could produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromomethyl)-5-iodobenzene: Similar structure but lacks the chloropropanone group.
1-(2-Iodomethyl)-5-bromobenzene: Similar structure with different positioning of halogen atoms.
3-Chloro-1-(2-bromomethyl)-5-iodobenzene: Another isomer with a different arrangement of the chloropropanone group.
Uniqueness
1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is unique due to the specific arrangement of bromine, iodine, and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C10H9BrClIO |
|---|---|
Peso molecular |
387.44 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-5-iodophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6H2 |
Clave InChI |
UPIJWRBCVKQBTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)CC(=O)CCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
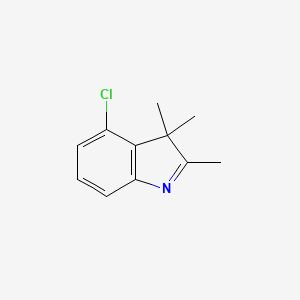
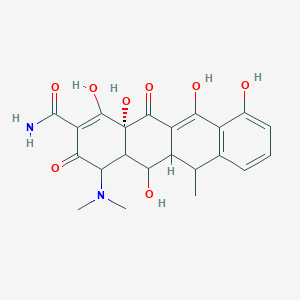

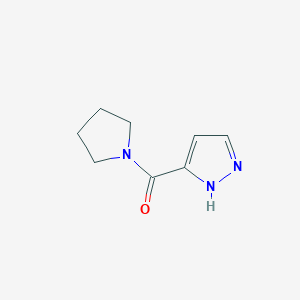

![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)

![N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B14075816.png)
![3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile](/img/structure/B14075823.png)
